molecular formula C10H7F3O3 B1487243 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde CAS No. 2231676-96-1

5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Cat. No.: B1487243
CAS No.: 2231676-96-1
M. Wt: 232.16 g/mol
InChI Key: ULDMDTRQLTTWAA-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a chemical compound characterized by its trifluoroacetyl group and methoxybenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methoxybenzaldehyde as the starting material.

  • Trifluoroacetylation: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).

  • Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzoic acid.

  • Reduction: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzyl alcohol.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it a valuable component in various chemical reactions.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetyl chloride

  • 2,2,2-Trifluoroethyl acetate

  • 2,2,2-Trifluoroacetamide

Uniqueness: Unlike its similar compounds, 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde features a methoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where the methoxy group's presence is advantageous.

Properties

IUPAC Name

2-methoxy-5-(2,2,2-trifluoroacetyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-8-3-2-6(4-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDMDTRQLTTWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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